N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide
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Overview
Description
N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(2-{N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific heptyloxyphenyl and methylbenzamide moieties, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to metal ions and biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H33N3O3 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[2-[[(E)-(4-heptoxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H33N3O3/c1-3-4-5-6-11-20-35-24-18-16-23(17-19-24)21-30-32-29(34)26-14-9-10-15-27(26)31-28(33)25-13-8-7-12-22(25)2/h7-10,12-19,21H,3-6,11,20H2,1-2H3,(H,31,33)(H,32,34)/b30-21+ |
InChI Key |
GCUZKDNDZSUQHC-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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